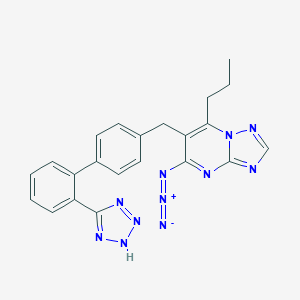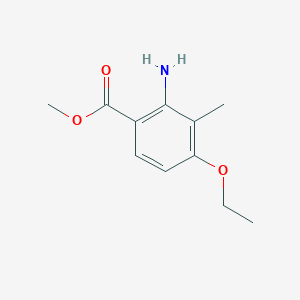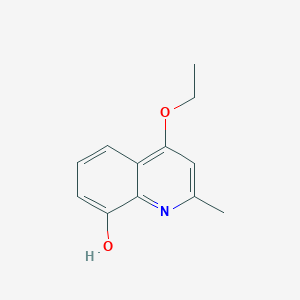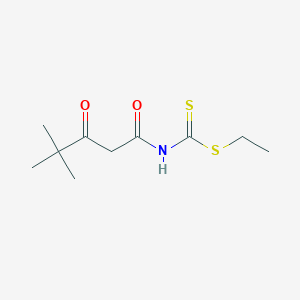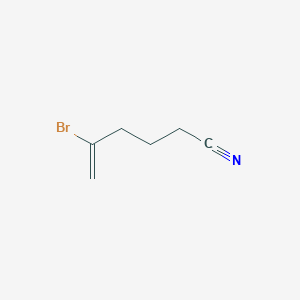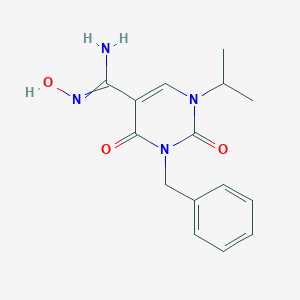
1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound, also known as APTFE, belongs to the class of pyrrole derivatives and is widely used in various fields of research.
Wirkmechanismus
The mechanism of action of 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is not fully understood. However, it is believed that 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone interacts with various biological molecules, including proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction can lead to changes in the structure and function of these molecules, which can result in various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and phosphatases. 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has also been shown to bind to DNA and RNA, which can affect gene expression and protein synthesis. In addition, 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is available in high purity and yield. 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is also stable under various conditions, which makes it suitable for use in various experiments. However, 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has some limitations, including its high cost and limited availability, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone. One direction is to further study its mechanism of action and its interactions with biological molecules. Another direction is to explore its potential applications in drug discovery and materials science. Additionally, research can be conducted to improve the synthesis method of 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone and to reduce its cost. Overall, 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has significant potential for various applications and warrants further research.
Synthesemethoden
The synthesis of 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1-(2,2,2-trifluoroethyl)pyrrole with hydroxylamine hydrochloride in the presence of sodium bicarbonate. This reaction yields 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone in high purity and yield. Other methods of synthesis include the reaction of 1-(2,2,2-trifluoroethyl)pyrrole with other amines or hydrazines.
Wissenschaftliche Forschungsanwendungen
1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has been extensively studied in various fields of research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has also been used as a ligand in coordination chemistry and catalysis. In addition, 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has been used as a probe in fluorescence spectroscopy and as a sensor for detecting metal ions.
Eigenschaften
CAS-Nummer |
163350-71-8 |
|---|---|
Produktname |
1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone |
Molekularformel |
C6H5F3N2O |
Molekulargewicht |
178.11 g/mol |
IUPAC-Name |
1-(1-aminopyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)4-2-1-3-11(4)10/h1-3H,10H2 |
InChI-Schlüssel |
NYEWPKZSHMRNTO-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=C1)C(=O)C(F)(F)F)N |
Kanonische SMILES |
C1=CN(C(=C1)C(=O)C(F)(F)F)N |
Synonyme |
Ethanone, 1-(1-amino-1H-pyrrol-2-yl)-2,2,2-trifluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



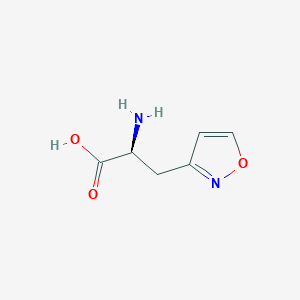
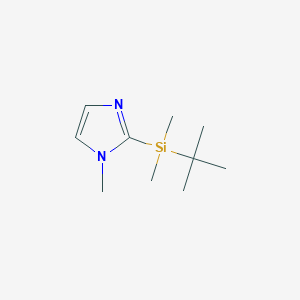

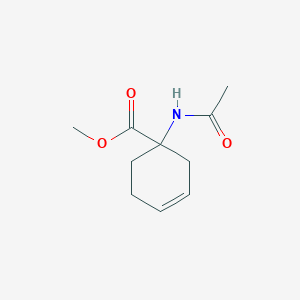
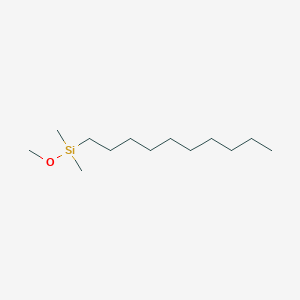
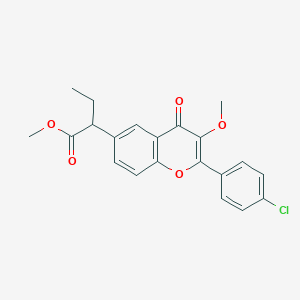
![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)
